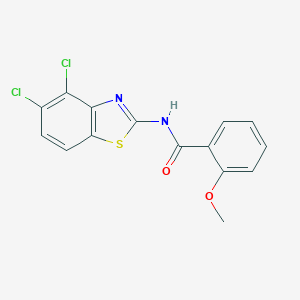![molecular formula C18H14ClN5OS B244548 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are important areas of research that have been explored.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of specific enzymes, including the protein kinase CK2 and the proteasome. Additionally, this compound has been shown to modulate various signaling pathways, including the NF-kB pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes, which can have downstream effects on various signaling pathways and cellular processes. Additionally, this compound has been shown to modulate various signaling pathways, which can have effects on inflammation, immune response, and other physiological processes.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential as an inhibitor of specific enzymes. This compound has been shown to inhibit the activity of CK2 and the proteasome, which can be useful in various research applications. However, one limitation of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
未来方向
There are several future directions for research on 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various research applications. Finally, research is needed to explore the potential therapeutic uses of this compound in various disease states.
合成方法
The synthesis of 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and dichloromethane. The process typically involves multiple steps, including the formation of intermediate compounds and the use of various purification techniques to isolate the final product.
科学研究应用
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential use in scientific research. This compound has shown promise in various studies, including its potential use as an inhibitor of certain enzymes and as a potential treatment for various diseases. Some of the areas where this compound has been studied include cancer research, inflammation research, and neurodegenerative disease research.
属性
分子式 |
C18H14ClN5OS |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-10-3-8-14(15(19)9-10)16(25)20-13-6-4-12(5-7-13)17-23-24-11(2)21-22-18(24)26-17/h3-9H,1-2H3,(H,20,25) |
InChI 键 |
XIGHWNWEBFSHTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)